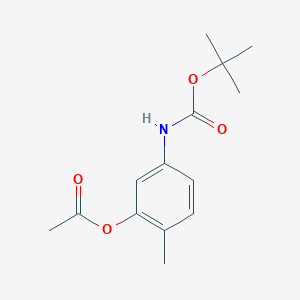
5-((tert-Butoxycarbonyl)amino)-2-methylphenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((tert-Butoxycarbonyl)amino)-2-methylphenyl acetate is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is commonly used in organic synthesis, particularly in the protection of amine groups. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in synthetic chemistry.
Mecanismo De Acción
Target of Action
The primary target of 5-((tert-Butoxycarbonyl)amino)-2-methylphenyl acetate is the amino group in organic compounds . The compound is used as a protecting group in organic synthesis . The tert-butoxycarbonyl (Boc) group can be added to amines under aqueous conditions .
Mode of Action
The compound interacts with its targets through a process known as Boc protection . This involves the addition of the Boc group to amines, effectively protecting these amines during subsequent chemical reactions . The Boc group can be removed later under specific conditions, such as high temperatures .
Biochemical Pathways
The compound plays a significant role in the synthesis of amino acids and peptides . The Boc group protects the amino group during these synthesis processes, preventing unwanted reactions with other reactive groups . After the synthesis is complete, the Boc group can be removed, allowing the amino group to participate in further reactions .
Result of Action
The primary result of the compound’s action is the protection of the amino group during organic synthesis . This allows for more selective and controlled reactions, improving the efficiency and yield of the synthesis process . After the Boc group is removed, the amino group is free to participate in further reactions .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the temperature can affect the rate at which the Boc group is added or removed . Additionally, the pH of the environment can impact the compound’s stability and reactivity . The compound’s action can also be influenced by the presence of other substances, such as solvents or catalysts .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((tert-Butoxycarbonyl)amino)-2-methylphenyl acetate typically involves the reaction of 2-methylphenyl acetate with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at ambient temperature . The Boc group can be introduced to the amine under aqueous conditions using di-tert-butyl dicarbonate and a base .
Industrial Production Methods
Industrial production of Boc-protected compounds often employs flow microreactor systems, which offer efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for the continuous introduction of the Boc group into various organic compounds, enhancing the scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
5-((tert-Butoxycarbonyl)amino)-2-methylphenyl acetate undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Substitution: The compound can participate in nucleophilic substitution reactions where the Boc-protected amine acts as a nucleophile.
Common Reagents and Conditions
Deprotection: Common reagents include TFA, HCl in methanol, and oxalyl chloride in methanol.
Substitution: Reagents such as di-tert-butyl dicarbonate and bases like sodium hydroxide or 4-dimethylaminopyridine (DMAP) are used.
Major Products
Aplicaciones Científicas De Investigación
5-((tert-Butoxycarbonyl)amino)-2-methylphenyl acetate is widely used in scientific research, particularly in the following fields:
Comparación Con Compuestos Similares
Similar Compounds
N-Boc-protected amino acids: These compounds also feature the Boc protecting group and are used in peptide synthesis.
tert-Butyl esters: These compounds have similar stability and deprotection characteristics as Boc-protected amines.
Uniqueness
5-((tert-Butoxycarbonyl)amino)-2-methylphenyl acetate is unique due to its specific structure, which combines the Boc-protected amine with a methylphenyl acetate moiety. This combination allows for specific applications in organic synthesis and peptide chemistry that may not be achievable with other Boc-protected compounds .
Propiedades
IUPAC Name |
[2-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-9-6-7-11(8-12(9)18-10(2)16)15-13(17)19-14(3,4)5/h6-8H,1-5H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSGVQMMKBJPNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)OC(C)(C)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


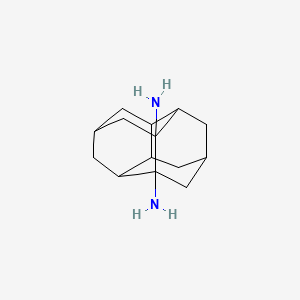

![(R)-2-Isopropyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B6302665.png)
![6-Bromo-2-fluoropyrazolo[1,5-a]pyridine](/img/structure/B6302677.png)
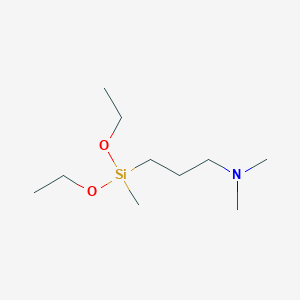
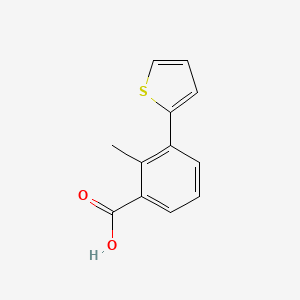
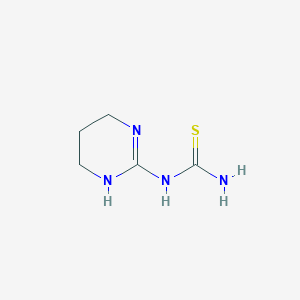
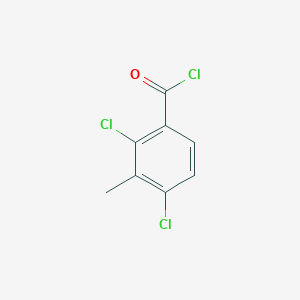
![(5S)-2,7-diazaspiro[4.4]nonan-1-one;hydrochloride](/img/structure/B6302710.png)
![tert-butyl N-[(2E)-2-hydroxyimino-2-(4-methylsulfanylphenyl)ethyl]carbamate](/img/structure/B6302725.png)
![t-Butyl N-[(2z)-2-(3,4-diethoxyphenyl)-2-(hydroxyimino)ethyl]carbamate](/img/structure/B6302730.png)
![t-Butyl N-[(2E)-2-(3-fluoro-4-methoxyphenyl)-2-(hydroxyimino)ethyl]carbamate](/img/structure/B6302737.png)
